Heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
nAChR-IN-1: (2,2,6,6-Tetramethylpiperidin-4-yl heptanoate) is a tetramethylpiperidine heptanoate compound. It acts as a selective inhibitor of nicotinic acetylcholine receptors (nAChRs) that lack α5, α6, or β3 subunits . These receptors respond to the neurotransmitter acetylcholine and play essential roles in various physiological processes.
Preparation Methods
Synthetic Routes:: The synthetic route for nAChR-IN-1 involves the following steps:
Heptanoic Acid Derivative Formation: Start with a heptanoic acid derivative.
Tetramethylpiperidine Addition: Introduce a tetramethylpiperidine group to the heptanoic acid derivative.
Esterification: Form the ester linkage between the tetramethylpiperidine and heptanoic acid moieties.
Reagents: Heptanoic acid, tetramethylpiperidine, coupling agents (e.g., DCC, EDC), and solvents (e.g., DMF, DMSO).
Conditions: Typically carried out under inert atmosphere (argon or nitrogen) at room temperature or slightly elevated temperatures.
Industrial Production:: The industrial production of nAChR-IN-1 involves scaling up the synthetic process while ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions::
Esterification: The key reaction forming the ester bond.
Substitution: Introduction of the tetramethylpiperidine group.
Reduction: Reduction of functional groups (if applicable).
Esterification: Use coupling agents (e.g., DCC, EDC) and mild acidic conditions.
Substitution: Employ tetramethylpiperidine and appropriate solvents.
Reduction: Utilize reducing agents (e.g., LiAlH4, NaBH4).
Major Products:: The major product is nAChR-IN-1 itself, characterized by its tetramethylpiperidine heptanoate structure.
Scientific Research Applications
nAChR-IN-1 finds applications in various fields:
Chemistry: As a tool compound for studying nAChRs and related receptors.
Biology: Investigating the role of nAChRs in neuronal signaling and neurotransmission.
Medicine: Potential therapeutic applications in neurological disorders.
Industry: Research and development of novel drugs targeting nAChRs.
Mechanism of Action
The compound’s mechanism of action involves binding to nAChRs, modulating their activity. Molecular targets include specific receptor subunits, leading to downstream effects on neuronal function and signaling pathways.
Comparison with Similar Compounds
While nAChR-IN-1 is unique due to its selectivity for certain receptor subunits, other related compounds include:
- [Compound A]: [Brief description]
- [Compound B]: [Brief description]
- [Compound C]: [Brief description]
Remember that nAChR-IN-1’s distinct properties make it a valuable tool for scientific exploration and potential therapeutic development .
Properties
Molecular Formula |
C16H31NO2 |
---|---|
Molecular Weight |
269.42 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate |
InChI |
InChI=1S/C16H31NO2/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13/h13,17H,6-12H2,1-5H3 |
InChI Key |
PWWKJRFUJIFGGD-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C |
Canonical SMILES |
CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C |
Synonyms |
2,2,6,6-tetramethylpiperidin-4-yl heptanoate TMPH cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.